Product packaging for 8-Bromo-2,4-dichloroquinazoline(Cat. No.:CAS No. 331647-05-3)

8-Bromo-2,4-dichloroquinazoline

Cat. No.: B1282574
CAS No.: 331647-05-3
M. Wt: 277.93 g/mol
InChI Key: BHXJPWCPEFXWMH-UHFFFAOYSA-N
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Description

Direct Synthesis Routes to 8-Bromo-2,4-dichloroquinazoline and Related Halogenated Quinazolines

The synthesis of halogenated quinazolines often begins with substituted anthranilic acids or their derivatives. For instance, 8-bromoquinazoline-2,4(1H,3H)-dione can serve as a starting material. chemicalbook.com The transformation of the dione (B5365651) into the dichloro derivative is a crucial step that introduces the reactive chloro groups at the C2 and C4 positions. cymitquimica.comruifuchem.com This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base.

Another approach involves the modification of an existing quinazoline (B50416) structure. For example, the synthesis of 8-bromo-2-chloroquinazoline (B592065) has been reported starting from 8-bromo-2-chloroquinazolin-4-amine. chemicalbook.com The removal of the amino group to yield the target chloro-bromo-quinazoline highlights the intricate functional group manipulations possible in this heterocyclic system.

The synthesis of polysubstituted quinazolines often relies on metal-catalyzed cross-coupling reactions. nih.govmdpi.com These methods allow for the introduction of a wide range of substituents onto the quinazoline core, starting from appropriately halogenated precursors. nih.govmdpi.com

Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry, allowing for the selective replacement of halogen atoms with various nucleophiles. nih.govresearchgate.net The electronic properties of the quinazoline ring, influenced by the nitrogen atoms and substituents, dictate the regioselectivity of these reactions. nih.govresearchgate.net

In 2,4-dichloroquinazoline (B46505) derivatives, the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.govmdpi.com This preferential reactivity is well-documented and forms the basis for the synthesis of a vast array of 4-substituted quinazolines. nih.govmdpi.com The greater electrophilicity of the C4 carbon, as supported by DFT calculations showing a higher LUMO coefficient, makes it more susceptible to nucleophilic attack. nih.govresearchgate.net This inherent selectivity allows for the stepwise functionalization of the quinazoline scaffold.

Numerous studies have demonstrated the regioselective substitution at the C4 position with a variety of nucleophiles, including amines, phenols, and thiophenols, under various reaction conditions. nih.govresearchgate.net These reactions typically proceed under mild conditions, often at room temperature, and can be completed in a matter of hours. nih.gov

Examples of Regioselective SNAr Reactions at the C4 Position
ReactantNucleophileProductConditionsReference
2,4-dichloroquinazolineAnilines2-chloro-4-anilinoquinazolinesVarious solvents, r.t. to moderate heat nih.gov
2,4-dichloroquinazolineBenzylamines2-chloro-4-(benzylamino)quinazolinesTHF, r.t. nih.gov
2,4-dichloroquinazolineAliphatic amines2-chloro-4-(alkylamino)quinazolinesVarious solvents, r.t. nih.gov
4-chloro-2-(2-chloroquinolin-3-yl)quinazolinesPhenols, Thiophenol4-(aryloxy/arylthio)-2-(2-chloroquinolin-3-yl)quinazolines- researchgate.net

While the C4 position is the most reactive, subsequent functionalization at the C2 and C8 positions is also achievable, often requiring more forcing conditions. After the C4 position has been substituted, the introduction of a nucleophile at the C2 position typically requires higher temperatures (often above 100 °C), microwave irradiation, or the use of metal catalysis like the Buchwald-Hartwig amination. mdpi.com This difference in reactivity allows for a controlled, stepwise synthesis of di- and tri-substituted quinazolines.

The bromine atom at the C8 position of this compound offers another site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

The mechanism of SNAr reactions on the quinazoline ring generally proceeds through a two-step addition-elimination pathway. researchgate.net The nucleophile first attacks the electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netlibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and any electron-withdrawing groups. libretexts.orglibretexts.org In the second step, the leaving group (a halide ion) is expelled, restoring the aromaticity of the ring. researchgate.net

The rate and regioselectivity of these reactions are influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the substituents on the quinazoline ring. researchgate.netresearchgate.net Electron-withdrawing groups on the quinazoline ring, particularly at positions ortho and para to the leaving group, can stabilize the Meisenheimer complex and thus accelerate the reaction. libretexts.org Conversely, electron-donating groups can have the opposite effect. chim.it The nature of the halogen atom also plays a role, with the C-F bond being the strongest and the C-I bond being the weakest. However, in SNAr, the reactivity often follows the order F > Cl > Br > I, as the highly electronegative fluorine atom makes the attached carbon more electrophilic. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the arylation and polysubstitution of halogenated quinazolines. nih.govresearchgate.net

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govlibretexts.orgnih.gov This reaction is highly versatile, tolerant of a wide range of functional groups, and utilizes reagents that are generally stable and have low toxicity. nih.govyonedalabs.com

In the context of this compound, the Suzuki-Miyaura reaction allows for the selective introduction of aryl or heteroaryl groups at the halogenated positions. The regioselectivity of the coupling is often dictated by the relative reactivity of the C-X bonds. Generally, the reactivity follows the order C-I > C-Br > C-Cl. researchgate.net Therefore, in a molecule like 6-bromo-2,4-dichloroquinazoline, the C-Br bond would be expected to react preferentially over the C-Cl bonds in a Suzuki-Miyaura coupling. nih.gov This allows for a sequential cross-coupling strategy to build complex, polysubstituted quinazolines. nih.govnih.gov

For instance, new quinazoline derivatives have been synthesized from an 8-bromo-2-chloroquinazoline scaffold using palladium-catalyzed cross-coupling reactions to introduce substituents at the C8 position. researchgate.net The resulting compounds were then further functionalized at the C2 position. researchgate.net

Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Quinazolines
SubstrateCoupling PartnerCatalyst SystemProductReference
8-bromo-2-chloroquinazoline derivativeThiophene-2-boronic acidPalladium catalyst8-(thiophen-2-yl)quinazoine derivative researchgate.net
8-bromo-2-chloroquinazoline derivative(1-methyl-1H-pyrazol-4-yl)boronic acidPalladium catalyst8-(1-methyl-1H-pyrazol-4-yl)quinazoline derivative researchgate.net
8-bromo-2-chloroquinazoline derivativeBenzo[b]thiophen-2-ylboronic acidPalladium catalyst8-(benzo[b]thien-2-yl)quinazoline derivative researchgate.net
8-bromo-2-chloroquinazoline derivativePhenylboronic acidPalladium catalyst8-phenylquinazolin-2-amine derivative researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrCl2N2 B1282574 8-Bromo-2,4-dichloroquinazoline CAS No. 331647-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXJPWCPEFXWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549436
Record name 8-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331647-05-3
Record name 8-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms Involving 8 Bromo 2,4 Dichloroquinazoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Cross-Coupling for Selective Alkynylation

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is particularly effective for the selective functionalization of polyhalogenated heterocycles like 8-Bromo-2,4-dichloroquinazoline.

The selective alkynylation of this compound leverages the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. nrochemistry.com Consequently, the bromine atom at the C8 position is significantly more reactive than the chlorine atoms at the C2 and C4 positions. This allows for the selective introduction of an alkynyl group at the C8 position while leaving the two chloro-substituents intact for subsequent transformations.

The reaction typically proceeds under mild conditions, often at room temperature, using a suitable base such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves as a solvent or co-solvent. nrochemistry.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Common catalyst systems include Pd(PPh₃)₂Cl₂/CuI and Pd(PPh₃)₄/CuI.

A typical reaction mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the C8-Br bond of the quinazoline (B50416). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex. The final step is reductive elimination from the resulting palladium complex to yield the 8-alkynyl-2,4-dichloroquinazoline product and regenerate the Pd(0) catalyst.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Ref
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF60-8075-90 nrochemistry.com
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtDioxane8085N/A
PdCl₂(dppf) / CuICs₂CO₃Toluene (B28343)10088N/A

This table represents typical conditions and yields for Sonogashira reactions on similar bromo-chloro substituted aromatic systems, illustrating the general effectiveness of the method. Specific data for this compound may vary based on the alkyne coupling partner.

Stille Cross-Coupling and Alkylation Reactions

Stille cross-coupling provides another strategic avenue for the functionalization of this compound, involving the reaction of the haloquinazoline with an organostannane reagent in the presence of a palladium catalyst. nih.gov Similar to the Sonogashira reaction, the Stille coupling exploits the differential reactivity of the C-Br and C-Cl bonds, allowing for selective substitution at the more reactive C8 position.

This method is highly versatile for creating new carbon-carbon bonds, enabling the introduction of various groups, including alkyl, vinyl, aryl, and heteroaryl moieties. The reaction is valued for its tolerance of a wide range of functional groups on both coupling partners. nih.gov Catalyst systems often consist of a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ and may or may not require additional ligands, depending on the specific substrates.

Alkylation at the C2 and C4 positions of the quinazoline ring is also a key transformation. Due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring, the chlorine atoms at C2 and C4 are activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of alkyl groups via reaction with organometallic reagents or carbanions. However, cross-coupling methods can also be employed for alkylation, particularly with alkylstannanes or alkylboron reagents (in Suzuki coupling). The higher reactivity of the C8-Br bond in palladium catalysis means that Stille alkylation would preferentially occur at this site before the C-Cl positions.

Comparative Reactivity and Selectivity of Halogen Atoms (Bromine vs. Chlorine) at Different Positions

The synthetic utility of this compound is fundamentally rooted in the distinct reactivity of its three halogen atoms. This difference allows for a hierarchical approach to functionalization, where each position can be addressed selectively.

C8-Bromine: The bromine atom on the benzene (B151609) portion of the quinazoline ring exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Stille, Suzuki, Heck). nrochemistry.com This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. libretexts.org Therefore, reactions performed under standard cross-coupling conditions will almost exclusively occur at the C8 position, leaving the C2 and C4 chlorines untouched.

C2/C4-Chlorines: The chlorine atoms at the C2 and C4 positions are attached to the electron-deficient pyrimidine ring. While they are significantly less reactive than the C8-bromine in oxidative addition-based cross-coupling, their reactivity is not identical. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This is attributed to better stabilization of the Meisenheimer complex intermediate formed upon nucleophilic attack at C4. Furthermore, in cross-coupling reactions that are forced to occur at the chloro-positions (often by using more active catalysts or harsher conditions after the C8 position has been functionalized), the C4-Cl bond tends to be more reactive than the C2-Cl bond.

This reactivity hierarchy (C8-Br > C4-Cl > C2-Cl) is a cornerstone for designing multistep syntheses, enabling the sequential introduction of different functionalities onto the quinazoline core.

Reactivity Order in Cross-Coupling:

C8 (Bromine): Highest reactivity. Ideal for initial, selective functionalization.

C4 (Chlorine): Intermediate reactivity. Can be targeted after C8 modification, often requiring more forcing conditions or specialized catalysts.

C2 (Chlorine): Lowest reactivity. Typically the last position to react in sequential cross-coupling strategies.

Optimization of Catalyst Systems and Reaction Conditions for Enhanced Functionalization

Achieving high efficiency and selectivity in the functionalization of this compound requires careful optimization of the catalyst system and reaction parameters. The goal is to maximize the yield of the desired product while minimizing side reactions, such as homo-coupling or reaction at less reactive sites.

Catalyst Selection:

Palladium Precursors: A variety of Pd(0) and Pd(II) precursors can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. The choice often depends on the specific cross-coupling reaction and the stability of the catalyst under the reaction conditions.

Ligands: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.

Phosphine Ligands: Triphenylphosphine (PPh₃) is common, but more electron-rich and bulky phosphines like P(t-Bu)₃ or biarylphosphines (e.g., S-Phos, XPhos) can promote the challenging oxidative addition to C-Cl bonds.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as highly effective alternatives to phosphines, often providing superior catalytic activity and stability, especially for coupling with less reactive aryl chlorides. libretexts.org

Reaction Conditions:

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DBU) is crucial and depends on the reaction type. Inorganic bases are common in Suzuki and Stille couplings, while amine bases are standard in Sonogashira and Heck reactions.

Solvent: Solvents like THF, dioxane, DMF, and toluene are frequently used. The solvent can influence catalyst solubility, reaction rate, and product stability.

Temperature: While initial functionalization at the C8-Br position can often be done at moderate temperatures, subsequent reactions at the C-Cl positions typically require elevated temperatures to proceed at a reasonable rate.

Copper-Free Systems: For Sonogashira couplings, concerns over the environmental impact of copper and the formation of alkyne homo-coupling byproducts have led to the development of copper-free systems. nih.gov These often rely on more sophisticated palladium/ligand complexes or the use of specific amine bases to facilitate the deprotonation of the alkyne.

ParameterC8-Br FunctionalizationC2/C4-Cl Functionalization
Catalyst Standard Pd/phosphine (e.g., Pd(PPh₃)₄)High-activity systems (e.g., Pd/Biarylphosphine, Pd/NHC)
Temperature Mild to moderate (RT - 80°C)Elevated (80°C - 140°C)
Reaction Time Generally shorterOften longer
Base Standard bases (Et₃N, K₂CO₃)Stronger bases may be needed (Cs₂CO₃, K₃PO₄)

This table provides a general comparison for optimizing conditions based on the target halogen.

One-Pot and Multistep Sequential Synthesis Strategies Leveraging this compound

The differential reactivity of the halogens on this compound makes it an ideal substrate for both sequential and one-pot multistep syntheses to create highly decorated quinazoline derivatives.

Multistep Sequential Synthesis: This is the most common strategy and involves a stepwise functionalization of the reactive sites in order of their reactivity. A typical sequence would be:

Step 1: Selective cross-coupling (e.g., Suzuki, Sonogashira) at the C8-Br position under mild conditions.

Step 2: Nucleophilic aromatic substitution or a second, more forceful cross-coupling reaction at the C4-Cl position.

Step 3: Functionalization of the final C2-Cl position, which often requires the most forcing conditions or a different type of reaction, such as amination or alkoxylation.

This stepwise approach provides maximum control and allows for the introduction of three different substituents onto the quinazoline core, leading to a high degree of molecular diversity from a single starting material.

One-Pot Synthesis: One-pot strategies aim to increase efficiency by performing multiple reaction steps in the same vessel without isolating intermediates. tandfonline.com For this compound, a one-pot, two-step functionalization could be envisioned where a Sonogashira reaction at C8 is performed first. After completion, a new set of reagents (e.g., an amine and a suitable catalyst for Buchwald-Hartwig amination) could be added to the same pot to functionalize the C4 position, taking advantage of the need for higher temperatures for the second step. These strategies are highly efficient, reducing solvent waste and purification efforts.

Emerging Synthetic Approaches for Quinazoline Functionalization

While traditional cross-coupling reactions are workhorses in this field, several emerging synthetic methods offer new possibilities for functionalizing quinazoline scaffolds. tandfonline.com

C-H Activation/Functionalization: This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-installed halogen "handles." For quinazoline systems, transition-metal-catalyzed C-H activation could allow for functionalization at positions not easily accessible through classical methods, offering a more atom-economical and efficient synthetic route. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This methodology could be applied to the functionalization of this compound, potentially enabling novel transformations or improving selectivity under gentle, room-temperature conditions.

Nanocatalysis: The use of metal nanoparticles as catalysts is a growing area in organic synthesis. Nanocatalysts can offer high activity, selectivity, and the potential for easier recovery and recycling compared to homogeneous catalysts, aligning with the principles of green chemistry. tandfonline.com

Flow Chemistry: Performing reactions in continuous flow reactors instead of batch flasks can offer superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

These emerging approaches, while perhaps not yet widely applied specifically to this compound, represent the future direction of synthetic chemistry and hold the promise of more efficient, sustainable, and innovative ways to construct complex quinazoline-based molecules.

Computational Chemistry and Spectroscopic Analysis in 8 Bromo 2,4 Dichloroquinazoline Research

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of 8-Bromo-2,4-dichloroquinazoline. These computational methods allow researchers to predict its behavior in chemical reactions and to understand its electronic architecture, which is crucial for its function as a scaffold in drug design.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a lens to view the entire landscape of a chemical reaction, from reactants to products, including the high-energy transition states that are difficult to observe experimentally. smu.edu By mapping the potential energy surface, researchers can delineate the step-by-step pathway of a reaction involving this compound. smu.edu

This analysis can confirm, for example, the mechanism of sequential nucleophilic substitutions. Calculations can model the addition of a nucleophile, the formation of the Meisenheimer intermediate, and the subsequent elimination of a halide. By comparing the activation energies for substitution at the C2 and C4 positions, a rationale for the observed product distribution can be established. This computational approach allows for the study of reaction kinetics and pathways, making the investigation of complex mechanisms more feasible. montclair.edu

Molecular Modeling and Dynamics Simulations for Biological Interactions

Once derivatives are synthesized from the this compound scaffold, computational tools are used to predict and analyze their interactions with biological targets, such as proteins and enzymes. This is a cornerstone of modern, structure-based drug discovery.

Molecular Docking Studies of this compound Derivatives with Specific Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used to screen libraries of quinazoline (B50416) derivatives against specific biological targets to identify potential drug candidates.

For example, derivatives of bromo-quinazolines have been docked into the ATP binding site of various kinases, which are often implicated in cancer. mdpi.com Docking studies on 6-bromo quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown favorable binding energies, with values like -6.7 kcal/mol being calculated. nih.gov These studies reveal crucial binding interactions, such as hydrogen bonds with key amino acid residues (e.g., Cys773, Met769) and pi-sigma interactions, which stabilize the ligand-protein complex. researchgate.net Such insights are essential for understanding the structure-activity relationship (SAR) and for optimizing the ligand's structure to improve binding affinity and selectivity. nih.gov

Interactive Table: Molecular Docking Results for Quinazoline Derivatives

Compound SeriesBiological TargetBinding Energy Range (kcal/mol)Key Interacting ResiduesSource
Quinazolin-2,4-dionesCOVID-19 Main Protease (Mpro)-7.9 to -9.6GLN127, LYS5, LYS137 ekb.eg
6-Bromo quinazoline derivatives (8a, 8c)EGFR-5.3 to -6.7Cys773, Met769, Leu820, Leu694 nih.govresearchgate.net
2-(3-bromophenyl)-8-fluoroquinazolineAurora A Kinase-Key amino acids in ATP binding site mdpi.com

Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Stability and Conformations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are crucial for assessing the stability of the predicted binding mode and observing conformational changes in both the ligand and the protein. chemrxiv.org

Following the docking of a quinazoline derivative, an MD simulation, often run for hundreds of nanoseconds, can be performed. eurjchem.com Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket indicates a stable binding mode. mdpi.com RMSF analysis reveals the flexibility of different parts of the protein upon ligand binding, showing which residues are most affected by the interaction. nih.gov These simulations can confirm that the interactions predicted by docking, such as hydrogen bonds, are maintained over time, providing greater confidence in the proposed binding model. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the identity and structure of newly synthesized compounds derived from this compound.

The primary methods used for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and sometimes infrared (IR) spectroscopy. researchgate.net

¹H NMR and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of a molecule. For quinazoline derivatives, specific proton and carbon signals can be assigned to their respective positions on the quinazoline core and its substituents. For example, the synthesis of 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2,6-dichloroquinazoline showed characteristic signals in the ¹H NMR spectrum, including exchangeable NH protons above 11 ppm and distinct aromatic protons. nih.gov The ¹³C NMR spectrum confirms the number and chemical environment of all carbon atoms. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. This is essential for verifying that the desired reaction has occurred and that the product has the correct mass.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In quinazoline chemistry, it can confirm the presence of C=O, N-H, or C-Cl bonds through their characteristic absorption frequencies. researchgate.net

Together, these computational and spectroscopic methods form a powerful toolkit for the research and development of new molecules based on the this compound scaffold, enabling a deep understanding from the electronic level to complex biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its proton (¹H) and carbon (¹³C) nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the protons of the aromatic ring system. For this compound, the three protons on the benzene (B151609) ring portion of the molecule are chemically distinct, leading to separate signals. An analysis of the compound in deuterated chloroform (B151607) (CDCl₃) identified signals corresponding to these aromatic protons. univ-lille.fr The aromatic region of the spectrum shows a triplet at δ 7.62 ppm and two signals around δ 7.95 ppm and δ 8.28 ppm. univ-lille.fr The splitting patterns (e.g., triplet, doublet of doublets) and their coupling constants (J values) are critical for assigning each signal to a specific proton in the structure.

Carbon (¹³C) NMR: While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For this compound, one would expect eight distinct signals corresponding to the eight carbon atoms in the quinazoline core. However, detailed ¹³C NMR spectral data for this compound is not readily available in published literature. This information would be valuable for confirming the carbon skeleton and observing the electronic effects of the bromine and chlorine substituents on the chemical shifts of the carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound This table is based on available data and may be incomplete.

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment Reference
7.62 t (triplet) 7.9 Aromatic CH univ-lille.fr
7.95 dd (doublet of doublets) 1.3, 8.2 Aromatic CH univ-lille.fr
8.28 ddd (doublet of doublets of doublets) 1.3, 7.5 Aromatic CH univ-lille.fr

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and studying its fragmentation patterns.

Accurate Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula. The molecular formula for this compound is C₈H₃BrCl₂N₂. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, which is a key feature in its mass spectrum. While specific experimental HRMS data for this compound is not detailed in available literature, the technique is routinely used to verify the identity of such synthetic intermediates. rsc.orggoogleapis.com

Fragment Analysis: Mass spectrometry also provides structural information through the analysis of fragment ions produced by the breakdown of the molecular ion in the mass spectrometer. While detailed studies on the specific fragmentation pathways of this compound are not available, analysis of related quinazoline structures suggests that fragmentation would likely involve the loss of halogen atoms (Cl or Br) or the cleavage of the quinazoline ring system.

Table 2: Molecular Properties of this compound for HRMS

Property Value
Molecular Formula C₈H₃BrCl₂N₂
Average Mass 277.93 g/mol
Monoisotopic Mass 275.88546 Da

Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Analysis and Intermolecular Interactions

Despite its importance as a chemical intermediate, a single crystal structure for this compound has not been reported in the surveyed scientific literature. However, XRD has been successfully used to determine the structures of several complex derivatives synthesized from this precursor, confirming their binding modes to biological targets like the Son of Sevenless 2 (SOS2) protein. acs.org

Application of UV-Vis Spectroscopy in Photophysical Property Studies of Derivatives

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. While this compound itself is primarily a building block, it serves as a crucial starting point for creating new molecules with tailored photophysical properties.

The research focus is typically not on the UV-Vis spectrum of this compound itself, but on how its derivatives behave. Scientists synthesize new compounds by replacing the chlorine atoms at the C2 and C4 positions with various functional groups (chromophores or fluorophores). rsc.orgacs.org UV-Vis spectroscopy is then used to study the resulting derivatives to determine how these modifications affect their absorption maxima (λ_max) and molar absorptivity. This approach is fundamental in developing molecules for applications such as fluorescent probes or materials for optoelectronic devices. For example, derivatives of this compound have been synthesized and subsequently analyzed to understand their potential as inhibitors of biological targets, where their electronic and binding properties are of key interest. acs.org

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface and Energy Frameworks)

The analysis of intermolecular interactions using computational tools like Hirshfeld surface analysis and energy frameworks provides a quantitative and visual understanding of how molecules interact within a crystal. This analysis is performed on data obtained from single-crystal X-ray diffraction.

As the single-crystal X-ray structure for this compound is not available in the public domain, a Hirshfeld surface analysis or energy framework calculation has not been performed for this specific compound. Such studies are dependent on the prior determination of the crystal structure via XRD.

Structure Activity Relationship Sar Studies of 8 Bromo 2,4 Dichloroquinazoline Derivatives

Elucidating the Impact of Halogen Substituents at C8 on Biological Activity Profiles

The nature of the substituent on the benzene (B151609) ring of the quinazoline (B50416) core significantly influences the molecule's interaction with biological targets. Specifically, the presence and type of halogen at the C8 position can profoundly alter the biological activity profile.

Research into quinazolinone derivatives has revealed that the presence of a halogen atom at the 6 and 8 positions can be a key determinant for enhancing antimicrobial activities. nih.govnih.gov Studies have shown that substituting the aromatic part of the quinazolinone ring with iodine at these positions significantly boosts antibacterial activity. nih.gov This suggests that the size, electronegativity, and lipophilicity of the halogen are critical factors.

The impact of halogens extends to how these derivatives interact with proteins. For instance, studies on the interaction between 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives and Human Serum Albumin (HSA) indicated that the introduction of halogen substituents could increase the binding affinity. mdpi.com The interactions were found to be mainly driven by hydrophobic forces, and the strength of the binding was observed to increase with the atomic number of the halogen. mdpi.com This implies that a bromo-substituent at C8, as in the parent compound, contributes significantly to the molecule's ability to form strong interactions with protein targets. Halogen-containing quinoid compounds have also been noted for a range of biological activities, including use as pesticides and anticancer agents. biointerfaceresearch.com

Table 1: Impact of Halogen Substitution on Quinazoline Derivative Activity

Position of HalogenObserved EffectPotential ReasonReference
C6 and C8Improved antimicrobial activityIncreased lipophilicity and altered electronic properties enhancing target interaction. nih.gov
C8 (general halogen)Increased binding affinity to proteins (e.g., HSA)Enhancement of hydrophobic interactions; affinity increases with halogen atomic number. mdpi.com
C6 (Iodo-group)Reported as potentially detrimental to some antimicrobial activitiesSteric hindrance or unfavorable electronic effects for a specific target. nih.gov

Systematic Investigation of Substitutions at C2 and C4 on Pharmacological Potency and Selectivity

The C2 and C4 positions of the 8-bromo-2,4-dichloroquinazoline molecule are highly reactive and serve as primary points for diversification to modulate pharmacological potency and selectivity. The dichloro nature of the parent compound allows for sequential and selective substitution, enabling a systematic investigation of how different functional groups at these positions affect activity.

SAR studies have consistently shown that substitutions at positions C2 and C4 are critical for biological activity. nih.govnih.gov For example, in the realm of antimicrobial agents, the presence of methyl, amine, or thiol groups at the C2 position, combined with an amine or substituted amine at the C4 position, is considered essential for activity. nih.gov For anticancer applications, a quinazoline moiety with an aminophenyl group at the C4 position is a known requirement for inhibiting tubulin polymerization. nih.gov Furthermore, introducing small lipophilic groups at the C2 position can lead to an increase in this activity. nih.gov

Table 2: Influence of C2 and C4 Substituents on Quinazoline Activity

PositionSubstituent TypeResulting Biological ActivityReference
C2Methyl, amine, or thiol groupsEssential for antimicrobial activity nih.gov
C2Small lipophilic groupsIncreased tubulin polymerization inhibition nih.gov
C2Thioalkyl fragmentIncreased inhibitory activity nih.gov
C4Amine or substituted aminePromotes anti-cancer and anti-microbial activities nih.govnih.gov
C4Aminophenyl groupRequired for tubulin polymerization inhibition nih.gov
C4Decylamine groupBeneficial for antimicrobial activity nih.gov

Rational Design and Optimization of Quinazoline-Based Libraries for Targeted Therapeutic Applications

The development of modern therapeutic agents relies heavily on the principles of rational design, where structural information of the target protein is used to guide the synthesis of potent and selective inhibitors. Quinazoline-based libraries, often derived from versatile intermediates like this compound, are frequently optimized using these approaches. nih.govresearchgate.net

Rational design strategies typically involve a multi-step process. Initially, a lead compound, which may be identified through screening, is modeled in the active site of the target protein. Computational tools, such as in silico molecular docking simulations, are employed to understand the binding mechanism. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds formed between the quinazoline scaffold and the hinge region of a protein kinase, and hydrophobic interactions involving substituents at various positions. nih.gov

Based on this structural understanding, medicinal chemists can design new analogs with modifications intended to improve binding affinity and selectivity. nih.govresearchgate.net For example, quantitative structure-activity relationship (QSAR) techniques can be used to build models that correlate specific structural features with biological activity, guiding the design of more potent compounds. nih.govresearchgate.net This iterative cycle of design, synthesis, and biological evaluation allows for the systematic optimization of the lead compound. This approach has been successfully used to develop quinazoline-based multi-kinase inhibitors for cancer therapy, where modifications to the core and side chains led to compounds with improved enzymatic and cellular activities. nih.gov

Correlation of Substituent Effects with Observed Biological Responses (e.g., Lipophilicity, Electronic Effects)

The biological response of a drug molecule is intrinsically linked to its physicochemical properties, which are dictated by its chemical structure. For quinazoline derivatives, the effects of substituents on properties like lipophilicity and electronic distribution are critical determinants of their pharmacological activity. mdpi.comnih.gov

Lipophilicity, often quantified as the partition coefficient (logP), plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For quinazoline derivatives, modifications that alter lipophilicity can significantly impact biological activity. nih.gov For instance, increasing lipophilicity can enhance the ability of a compound to cross cellular membranes and the blood-brain barrier, which is advantageous for targeting central nervous system diseases. mdpi.com The introduction of halogen atoms is a common strategy to increase lipophilicity and, as noted earlier, can enhance binding to protein targets through increased hydrophobic interactions. mdpi.com

Electronic effects of substituents also play a vital role. Electron-donating or electron-withdrawing groups can alter the electron density of the quinazoline ring system, affecting its ability to form hydrogen bonds or other electrostatic interactions with the target protein. nih.gov For example, an electron-releasing group at the C5 or C6 position can enhance the activity of certain quinazoline-based inhibitors. nih.gov The strategic placement of substituents to create specific electronic environments is a key aspect of optimizing the potency and selectivity of these compounds. nih.gov By understanding the correlation between these substituent effects and the observed biological responses, researchers can more effectively design quinazoline derivatives with desired therapeutic profiles.

Table 3: Physicochemical Properties and Their Effect on Biological Response

Physicochemical PropertyModification StrategyImpact on Biological ResponseReference
LipophilicityIntroduction of halogen atoms or small alkyl groups.Can improve membrane penetration and enhance hydrophobic interactions with the target. mdpi.commdpi.com
Electronic EffectsIntroduction of electron-donating or electron-withdrawing groups.Alters electron density of the quinazoline core, influencing key interactions like hydrogen bonding with the target. nih.gov
Lipophilicity/Electronic EffectsVarying substitution patterns at C2 and C3.Influences overall activity by modifying the physicochemical profile of the molecule. nih.gov

Investigation of Biological Activities and Mechanisms of Action of 8 Bromo 2,4 Dichloroquinazoline Derivatives

Anti-Cancer Activity and Molecular Target Inhibition Mechanisms

Derivatives of the quinazoline (B50416) scaffold are well-established as potent anti-cancer agents, with several approved drugs for cancer therapy. Research into 8-bromo-quinazoline derivatives has further explored their potential in this therapeutic area, focusing on key molecular targets involved in cancer progression.

The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy due to its role in tumor development and metastasis. researchgate.net The quinazoline core is a favored scaffold for developing EGFR inhibitors because of its high affinity for the ATP-binding site of the EGFR kinase domain. mdpi.com Several quinazoline-based EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, have been approved for treating various cancers. mdpi.comwikipedia.org

Research has shown that specific substitutions on the quinazoline ring are critical for inhibitory activity. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated as EGFR inhibitors. nih.gov One of the most potent compounds from this series, an unsubstituted benzothiazol-2-amine derivative, exhibited superior EGFR inhibition with an IC50 value of 0.096 µM and significant anticancer activity against the MCF-7 breast cancer cell line (IC50 = 2.49 µM). nih.gov This compound was also found to induce cell cycle arrest and apoptosis. nih.gov

In another study, new 2-chloroquinazoline (B1345744) derivatives were synthesized and tested against four cancer cell lines with high EGFR expression. nih.gov The compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide showed potent anti-proliferative activity, with IC50 values of 3.68 µM (A549), 1.73 µM (AGS), and 2.04 µM (HepG2), which were comparable or better than the standard drug gefitinib. nih.gov

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netencyclopedia.pub Consequently, inhibiting VEGFR-2 is a key strategy in cancer treatment. researchgate.netencyclopedia.pub The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable therapeutic approach due to their shared downstream signaling pathways. encyclopedia.pub

Quinazoline derivatives have been extensively investigated as dual inhibitors of EGFR and VEGFR-2. researchgate.net For example, a series of new quinazoline sulfonamide derivatives were designed to target both EGFR and VEGFR-2. Current time information in Pasuruan, ID. Compound 15 from this series demonstrated significant cytotoxic activity against the MCF-7 cell line (IC50 = 0.0977 µM) and potent inhibition of both EGFR (IC50 = 0.0728 µM) and VEGFR-2 (IC50 = 0.0523 µM). Current time information in Pasuruan, ID. Molecular docking studies confirmed that this compound binds to the ATP-binding site of both receptors. Current time information in Pasuruan, ID.

Another study focused on 2,4-disubstituted quinazoline derivatives as inhibitors of VEGFR-2. One compound, 11d , showed potent inhibitory activity against VEGFR2 with an IC50 of 5.49 μM and was found to downregulate the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. mdpi.com

Table 1: Anti-Cancer Activity of Selected Quinazoline Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Source
Unsubstituted benzothiazol-2-amine derivative of 6-bromo-quinazolineEGFRMCF-72.49 nih.gov
2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamideEGFRA5493.68 nih.gov
2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamideEGFRAGS1.73 nih.gov
2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamideEGFRHepG22.04 nih.gov
Compound 15 (quinazoline sulfonamide)EGFR/VEGFR-2MCF-70.0977 Current time information in Pasuruan, ID.
Compound 11d (2,4-disubstituted quinazoline)VEGFR-2-5.49 mdpi.com

Tubulin is another critical target in cancer therapy, as its polymerization is essential for cell division. A study on 2,4-disubstituted quinazoline derivatives identified several compounds as inducers of tubulin polymerization. acs.org Four compounds (2, 9, 16, and 26 ) from this series showed high cytotoxicity with IC50 values ranging from 2.1 to 14.3 µM across five different human tumor cell lines. acs.org Molecular modeling suggested that these compounds bind to the taxol binding site of tubulin, thereby promoting polymerization and leading to mitotic arrest. acs.org

Antimicrobial Properties and Associated Mechanisms of Action

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.gov The mechanism of action often involves interaction with microbial cell walls and DNA. nih.gov

Research into 6-bromo-quinazolinone derivatives has revealed their potential as antimicrobial agents. A study synthesized six 2,3,6-trisubstituted quinazolin-4-one derivatives containing a bromine atom at position 6 and evaluated their antimicrobial activity against various bacteria and fungi. Current time information in Pasuruan, ID. Several of these derivatives showed considerable inhibitory activity. For example, derivative A-2 was highly effective against E. coli, while derivative A-3 showed excellent potency against A. niger. Current time information in Pasuruan, ID.

Another investigation focused on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold. mdpi.com These compounds were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus, with significant activity observed, particularly against E. coli. mdpi.com Some quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, showing moderate to broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Bromo-Quinazoline Derivatives

DerivativeTarget OrganismActivity LevelSource
A-2 (6-bromo-quinazolin-4-one derivative)E. coliExcellent Current time information in Pasuruan, ID.
A-3 (6-bromo-quinazolin-4-one derivative)A. nigerExcellent Current time information in Pasuruan, ID.
8-bromo-2-chloroquinazoline derivativesE. coliSignificant mdpi.com

Antileishmanial Activity and Structural Determinants for Parasite Inhibition

Leishmaniasis is a parasitic disease for which new, safer, and more effective drugs are urgently needed. nih.gov Quinazoline derivatives have been explored as potential antileishmanial agents. mdpi.comCurrent time information in Pasuruan, ID.nih.gov

A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and Leishmania amazonensis. mdpi.comnih.gov This research led to the identification of compounds with potent antileishmanial activity in the low micromolar to high nanomolar range. mdpi.comnih.gov Structural modifications on the quinazoline ring were found to influence activity. For instance, substitution at the 8-position with a methoxy (B1213986) group resulted in a marginal increase in potency against L. amazonensis compared to the unsubstituted reference compound. mdpi.com One compound, quinazoline 23 , demonstrated efficacy in a mouse model of visceral leishmaniasis. mdpi.comnih.gov

The mechanism of action for some quinazoline derivatives against Leishmania is thought to involve redox reactions. Current time information in Pasuruan, ID. A study on quinazoline-2,4,6-triamine derivatives showed that a ferrocene-containing compound was active against Leishmania mexicana and its activity was likely linked to redox processes. Current time information in Pasuruan, ID. Another study on quinazolinone-based acetamide (B32628) derivatives suggested that the lead compound, F27 , may inhibit the Leishmania prolyl-tRNA synthetase, leading to amino acid starvation and cell death. researchgate.net

Research into Other Pharmacological Properties and Underlying Mechanisms

Beyond their anti-cancer and antimicrobial activities, derivatives of 8-Bromo-2,4-dichloroquinazoline and related quinazolines have been investigated for a variety of other pharmacological properties.

The quinazoline scaffold has been incorporated into hybrid molecules to explore their potential as anti-HIV agents. A series of quinazoline-triazine hybrid derivatives were synthesized and evaluated for their in vitro activity against HIV-1 and HIV-2. nih.govresearchgate.net Four compounds from this series (7d, 7n, 7r, and 7s ) were identified as potentially promising agents. nih.govresearchgate.net Additionally, patents have been filed for quinazoline derivatives for the treatment of HIV infection. google.comgoogle.comgoogle.com

Quinazoline derivatives have shown significant anti-inflammatory properties. mdpi.com A review of the medicinal chemistry of quinazolines highlights their potential as anti-inflammatory agents, with some derivatives showing activity comparable to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. mdpi.com The presence of electron-withdrawing groups at certain positions of the quinazolinone system, such as a bromo group at C-6, has been found to enhance anti-inflammatory activity. mdpi.com For example, a 6-bromo-substituted-quinazolinone was identified as the most potent derivative in a series of 3-naphthalene-substituted quinazolinones tested for anti-inflammatory effects. mdpi.com The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selective inhibition of COX-2. nih.govnih.gov

Several quinazoline derivatives have been synthesized and evaluated for their analgesic activity. mdpi.comnih.gov Some of these compounds have shown potency greater than that of reference drugs. nih.gov The analgesic activity is often studied in conjunction with anti-inflammatory properties, as both effects can be mediated by the inhibition of COX enzymes. nih.gov

SOS1 and SOS2 are proteins that play a role in RAS activation, a key signaling pathway in cancer. While selective inhibitors for SOS1 have been developed, there is a growing interest in targeting SOS2. nih.gov The quinazoline scaffold has been noted in the context of SOS1 inhibitors. acs.orgnih.gov Although high selectivity for SOS1 over SOS2 has been reported for some quinazoline-based compounds, the potential for designing quinazoline derivatives that bind to and inhibit SOS2 remains an area for further exploration. nih.gov A fragment-based screening approach has been used to identify new chemical starting points that bind to SOS2, which could potentially include quinazoline-like structures in the future. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Functionalized Quinazoline (B50416) Derivatives with Enhanced Biological Profiles

The core of future research lies in the strategic functionalization of the 8-Bromo-2,4-dichloroquinazoline skeleton to generate novel derivatives with superior biological activities. The reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential or simultaneous substitution, providing a modular approach to chemical library synthesis.

Researchers have successfully synthesized various novel quinazoline series by modifying the core structure. For instance, one approach involves the reaction of 2,4-dichloroquinazoline (B46505) with thiomorpholine, followed by treatment with aqueous ammonia (B1221849) and subsequent Chan-Lam coupling with different boronic acids to yield a range of target derivatives. longdom.orgresearchgate.net Another strategy involves the palladium-catalyzed cross-coupling reactions of 8-bromo-2-chloroquinazoline (B592065) scaffolds to introduce diverse substituents, such as thiophen-2-yl, 1-methyl-1H-pyrazol-4-yl, and phenyl groups at the 8-position. researchgate.net

These synthetic efforts are aimed at enhancing the biological profiles of the resulting compounds, particularly as anticancer and antimicrobial agents. For example, a series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were synthesized and showed potent anti-proliferation activities against several tumor cell lines, including those with wild-type or mutant Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, new dibromo-2-arylquinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines. nih.gov

The table below summarizes examples of recently developed quinazoline derivatives and their reported biological activities.

Derivative ClassStarting ScaffoldBiological ActivityTarget Cell Lines/Organisms
4-Arylamino-6-(5-substituted furan-2-yl)quinazolinesQuinazolineAnti-proliferative, EGFR InhibitionSW480, A549, A431, NCI-H1975
2,4-Disubstituted quinazolines2,4-dichloroquinazolineAntimicrobialGram-positive and Gram-negative bacteria
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneAnticancerMCF-7, SW480
2-Aryl-6,8-dibromoquinazolin-4(3H)-one derivativesAnthranilamideCytotoxicMCF-7, A549, SKOV3
N-phenyl-8-substituted-quinazolin-2-amine derivatives8-bromo-2-chloroquinazolineAntibacterialEscherichia coli, Staphylococcus aureus researchgate.net
2,4-Disubstituted quinazoline derivativesQuinazolineButyrylcholinesterase (BuChE) Inhibition, AntioxidantNot Applicable

These studies underscore the potential for creating diverse libraries of functionalized quinazolines with tailored biological activities, moving beyond broad cytotoxicity to more selective and potent therapeutic agents.

Advanced Mechanistic Investigations of Biological Interactions and Reaction Pathways

A critical aspect of future research is to move beyond primary screening and delve into the specific molecular mechanisms by which these novel quinazoline derivatives exert their biological effects. Understanding these pathways is essential for optimizing lead compounds and predicting potential off-target effects.

Mechanistic studies have begun to illuminate the modes of action. For instance, Western blot analyses have shown that certain 4-arylamino-quinazoline derivatives can significantly inhibit the activation of key signaling proteins like EGFR, Akt, and Erk1/2 in lung cancer cells. nih.gov This indicates that their anticancer effects are mediated through the disruption of crucial cell growth and survival pathways.

In other research, a newly synthesized quinazoline derivative, compound 18, was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in MGC-803 gastric cancer cells. mdpi.comresearchgate.net This was accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bax and cleaved PARP, confirming its role in activating programmed cell death pathways. researchgate.net Furthermore, kinetic studies of certain 2,4-disubstituted quinazoline derivatives demonstrated a mixed-type inhibition pattern against butyrylcholinesterase, suggesting binding to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net

Future investigations should employ a broader range of techniques, including proteomics, transcriptomics, and advanced imaging, to map the interaction networks of these compounds within the cell. Identifying the direct protein targets and understanding the downstream consequences of their inhibition will be paramount for their development as clinical candidates.

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery

The synergy between computational modeling and experimental validation is poised to significantly accelerate the discovery and optimization of this compound derivatives. In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the binding modes and affinities of these compounds with their biological targets, guiding the rational design of more potent and selective inhibitors.

Molecular docking studies have been instrumental in predicting the binding interactions of novel quinazoline derivatives. For example, the binding mode of a potent EGFR inhibitor was found to be similar to that of the approved drug Lapatinib. nih.gov In another study, docking and MD simulations were used to analyze the binding of 6-bromo-quinazoline derivatives to the EGFR active site, with calculated binding energies correlating with their observed anticancer activity. nih.gov These computational models revealed key hydrogen bonds and other interactions with critical residues in the enzyme's active site. nih.gov

Similarly, for derivatives designed as butyrylcholinesterase inhibitors, molecular docking and dynamic simulations have confirmed favorable interactions within the enzyme's active site, supporting the experimental findings of potent inhibition. researchgate.net The FlexX algorithm has also been used to predict the binding mode of 2,4-disubstituted quinazoline derivatives as Pin1 inhibitors. researchgate.net

The table below presents a summary of computational studies on quinazoline derivatives.

Derivative SeriesTarget ProteinComputational MethodKey Finding
4-Arylamino-6-(5-substituted furan-2-yl)quinazolinesEGFRMolecular DockingBinding mode similar to Lapatinib. nih.gov
6-Bromo-quinazolin-4(3H)-one derivativesEGFR / Mutated EGFRMolecular Docking, MD SimulationCompounds establish hydrogen bonds with key residues; binding energy calculated. nih.gov
2,4-Disubstituted quinazolinesButyrylcholinesterase (BuChE)Molecular Docking, MD SimulationFavorable interactions with the active site of BuChE. researchgate.net
2,4-Disubstituted quinazolineshPin1FlexX AlgorithmPrediction of the binding mode of the titled compounds. researchgate.net

This integrated approach, where computational predictions guide synthetic efforts and experimental results refine the computational models, creates a powerful feedback loop for rapid lead optimization.

Exploration of this compound Derivatives in Novel Therapeutic Areas

While the anticancer potential of quinazolines is well-documented, future research is set to expand their application into a wider range of therapeutic areas. mdpi.com The chemical versatility of the this compound scaffold allows for its adaptation to target a variety of biological systems.

Promising new applications include:

Antimicrobial Agents: Novel quinazoline derivatives have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Other synthesized series have also shown promising antimicrobial and antifungal activities when compared to standard drugs. longdom.orgresearchgate.net The development of quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of bacterial gyrase and DNA topoisomerase IV is another active area of research to combat bacterial resistance. nih.gov

Neurodegenerative Diseases: Derivatives of 2,4-disubstituted quinazolines have been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that becomes more active in the later stages of Alzheimer's disease. researchgate.net This positions them as potential therapeutic leads for managing the progression of this neurodegenerative disorder.

Anti-inflammatory Agents: Brominated quinazoline derivatives have been synthesized with the aim of binding to lymphocyte-specific kinase (Lck), indicating a potential application as anti-inflammatory agents. nih.gov

The broad spectrum of biological activities reported for quinazoline derivatives—including antiviral, antimalarial, anticonvulsant, and antihypertensive properties—suggests that the exploration of derivatives from this compound in these and other therapeutic fields is a fertile ground for future research. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 8-bromo-2,4-dichloroquinazoline with high purity, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : Utilize nucleophilic aromatic substitution (SNAr) on pre-functionalized quinazoline scaffolds. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a chlorinated solvent (e.g., CCl4). Chlorination at the 2,4-positions typically employs POCl3 with catalytic dimethylformamide (DMF) at reflux. Optimize stoichiometry (e.g., 1.2 equivalents of NBS for bromination) and reaction time (monitored via TLC/HPLC) to suppress side reactions like over-halogenation . Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >97% purity .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm regioselectivity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm substitution patterns via coupling constants and NOESY.
  • HRMS : Validate molecular weight (C8H3BrCl2N2, theoretical [M+H]+ = 304.87).
  • X-ray crystallography : Resolve crystal structure to confirm bromine/chlorine positions .
  • HPLC-PDA : Monitor purity (>97%) and detect trace impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the reaction mechanisms and electronic effects of substituents in this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., bromination energy barriers) and frontier molecular orbitals (HOMO/LUMO). Compare computed NMR/IR spectra with experimental data to validate accuracy .
  • Analyze electrostatic potential maps to predict regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies can resolve contradictions in reported reactivity data for halogenated quinazolines, such as unexpected nucleophilic substitution outcomes?

  • Methodological Answer :

  • Systematic Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (DMF vs. THF), temperature (25°C vs. 80°C), and catalyst loading (Pd(PPh3)4 vs. XPhos).
  • In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates (e.g., Meisenheimer complexes) that explain divergent pathways .
  • Meta-Analysis : Compare literature data with attention to solvent impurities (e.g., trace water) or competing elimination pathways .

Q. How can this compound be functionalized to develop bioactivity assays, and what analytical methods validate its interactions with biological targets?

  • Methodological Answer :

  • Functionalization : Perform palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) to introduce pharmacophores. Optimize conditions using microwave-assisted synthesis (80°C, 30 min) .
  • Bioactivity Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to protein targets (e.g., kinases).
  • Cellular Assays : Use fluorescence microscopy (e.g., FITC-labeled derivatives) to track intracellular localization .

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Reactant of Route 1
8-Bromo-2,4-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-2,4-dichloroquinazoline

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